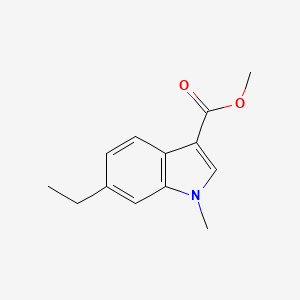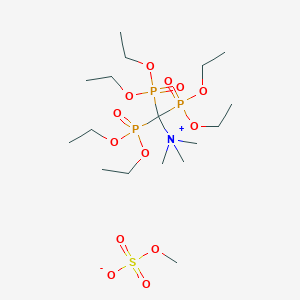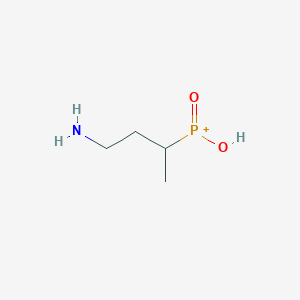![molecular formula C15H16N2O4 B14321129 2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid CAS No. 112544-64-6](/img/structure/B14321129.png)
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.299 g/mol This compound contains a benzoic acid moiety connected to a hydrazinyl group, which is further linked to a 3,3-dimethyl-2,6-dioxocyclohexylidene group
Vorbereitungsmethoden
The synthesis of 2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves several steps. One common method includes the reaction of 3,3-dimethyl-2,6-dioxocyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-carboxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid can be compared with similar compounds such as:
Benzenesulfonamide derivatives: These compounds also contain a hydrazinyl group and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Hydrazone derivatives: Compounds with hydrazone functional groups share similar reactivity and applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
112544-64-6 |
|---|---|
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3,3-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)8-7-11(18)12(13(15)19)17-16-10-6-4-3-5-9(10)14(20)21/h3-6,19H,7-8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YIXFLAUYGUKZRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C(=C1O)N=NC2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)






